molecular formula C13H14O2 B1600086 2,2-Diacetylindan CAS No. 58920-75-5

2,2-Diacetylindan

Cat. No. B1600086
CAS RN: 58920-75-5
M. Wt: 202.25 g/mol
InChI Key: JFHYFJPAWPUMKE-UHFFFAOYSA-N
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Description

2,2-Diacetylindan is an organic compound with the molecular formula C13H14O2 . It is categorized under the main product category . The IUPAC name for this compound is 1-(2-acetyl-1,3-dihydroinden-2-yl)ethanone .


Molecular Structure Analysis

The molecular structure of 2,2-Diacetylindan consists of a central indan ring with acetyl groups attached at the 2-position on both sides . The InChI key for this compound is JFHYFJPAWPUMKE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2-Diacetylindan has a molecular weight of 202.25 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Structural Importance

  • 1,2-Diacetals, closely related to 2,2-Diacetylindan, are used extensively in natural product assembly due to their rigid structural motifs. They serve in selective protection of 1,2-diols or alpha-hydroxy acids, enantiotopic recognition, desymmetrization methods, and as building blocks and templating components in oligosaccharide synthesis. Their stability and favorable NMR parameters make them preferred over five-ring acetonides, especially in asymmetric reaction processes (Ley & Polara, 2007).

Magnetic Resonance Imaging (MRI) Advancements

  • 2,3-carbon-13–labeled diacetyl was used in research to improve the sensitivity of MRI. The study explored the use of singlet states between strongly coupled spins in molecules to store and retrieve population in very-long-lived disconnected eigenstates, addressing the limitations of sensitivity in magnetic resonance imaging of organic molecules (Warren et al., 2009).

Applications in Synthetic Chemistry

  • The 1,2-diamine motif, which is structurally similar to components of 2,2-Diacetylindan, is prevalent in natural products with biological activity and pharmaceutical agents. Such compounds are targets for synthetic chemists due to their role as control elements in asymmetric synthesis and catalysis. Metal-catalyzed diamination reactions have been advancing, potentially impacting the construction of drug molecules and natural products significantly (Cardona & Goti, 2009).

Improving Analytical Methods

  • Studies have been conducted to correct diacetyl concentrations from air samples, particularly those collected with NIOSH Method 2557. Diacetyl has been associated with bronchiolitis obliterans in industrial settings, making accurate measurement crucial for worker safety. The development of a mathematical correction procedure to estimate workplace diacetyl concentration more accurately represents a significant advancement in this area (Cox‐Ganser et al., 2011).

Molecular Structural Analysis

  • 2,3-Butanedione (diacetyl), a compound closely related to 2,2-Diacetylindan, has been studied using matrix-isolation and low-temperature solid-state FT-IR spectroscopy. The research provides insights into the molecular structure and properties, particularly focusing on the compound's existence in different phases and its implications for spectroscopic analysis (Gómez-Zavaglia & Fausto, 2003).

Biotechnological Production

  • Diacetyl, structurally similar to 2,2-Diacetylindan, has been the focus of studies aiming at its biotechnological production due to its extensive use as a food ingredient. By engineering the 2,3-butanediol biosynthetic pathway in Enterobacter cloacae, researchers have developed methods to enhance diacetyl production, showcasing the potential of biotechnological methods in producing such compounds (Zhang et al., 2015).

properties

IUPAC Name

1-(2-acetyl-1,3-dihydroinden-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9(14)13(10(2)15)7-11-5-3-4-6-12(11)8-13/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHYFJPAWPUMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC2=CC=CC=C2C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452576
Record name 1,1'-(2,3-Dihydro-1H-indene-2,2-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diacetylindan

CAS RN

58920-75-5
Record name 1,1'-(2,3-Dihydro-1H-indene-2,2-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Turek, M Kotora, I Tišlerová, M Hocek… - The Journal of …, 2004 - ACS Publications
Transition metal complex catalyzed cocyclotrimerization of 6-alkynylpurines 1 with various diynes enables the preparation of a plethora of substituted 6-arylpurines 3 in good yields. The …
Number of citations: 42 pubs.acs.org
N Rani, R Singh, P Kumar - Current Organic Synthesis, 2023 - ingentaconnect.com
Imidazoles have long held a special place in heterocyclic chemistry, and their derivatives have piqued interest in recent years due to their diverse chemistry and pharmacology features. …
Number of citations: 1 www.ingentaconnect.com
S Číhalová - 2007 - dspace.cuni.cz
Tato práce se zabývá alternativní přípravou C-aryldeoxyribosidů a vývojem obecné syntetické metodiky pro přípravu C-arylglykosidů. Zvolený syntetický postup je založen na katalytické …
Number of citations: 0 dspace.cuni.cz
P Turek - 2009 - dspace.cuni.cz
1) Byly zavedeny tři rostlinné expresní systém umožňující produkci biologicky aktivních proteinů. První využívá dočasné exprese z vektoru dopraveného do buňky Agrobacteriem po …
Number of citations: 2 dspace.cuni.cz

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